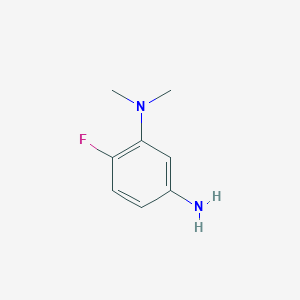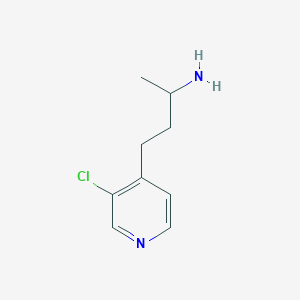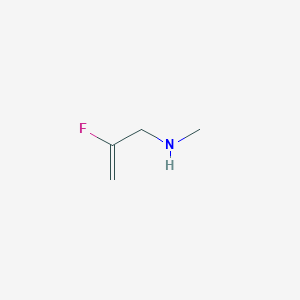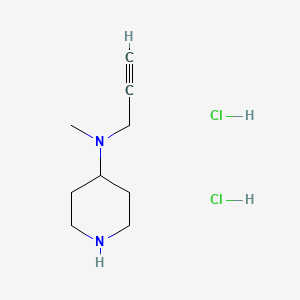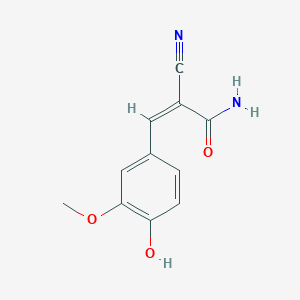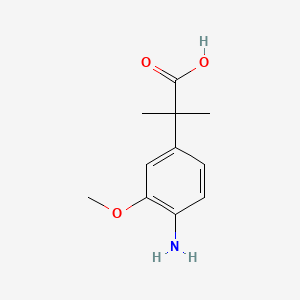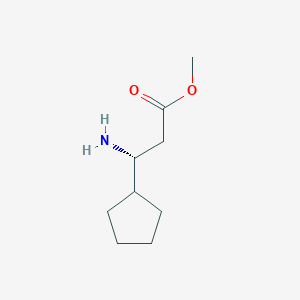
Methyl (R)-3-amino-3-cyclopentylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-3-amino-3-cyclopentylpropanoate is an organic compound with a unique structure that includes a cyclopentyl ring, an amino group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-cyclopentylpropanoate typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Amino Group: The amino group can be introduced via an amination reaction, often using reagents like ammonia or amines under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl ®-3-amino-3-cyclopentylpropanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-3-amino-3-cyclopentylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl ®-3-amino-3-cyclopentylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl ®-3-amino-3-cyclopentylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-3-cyclopentylpropanoate: Lacks the ®-configuration.
Ethyl ®-3-amino-3-cyclopentylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Cyclopentylamine: Contains the cyclopentyl ring and amino group but lacks the ester group.
Uniqueness
Methyl ®-3-amino-3-cyclopentylpropanoate is unique due to its specific ®-configuration, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activities compared to its racemic or other stereoisomers.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-cyclopentylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)6-8(10)7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |
Clave InChI |
DBVNXOZIQQNAJE-MRVPVSSYSA-N |
SMILES isomérico |
COC(=O)C[C@H](C1CCCC1)N |
SMILES canónico |
COC(=O)CC(C1CCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


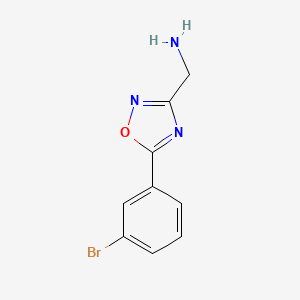



![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
